Product packaging for Glhy lactone(Cat. No.:CAS No. 104013-53-8)

Glhy lactone

Cat. No.: B024899
CAS No.: 104013-53-8
M. Wt: 193.15 g/mol
InChI Key: PJCCUACQELNHMX-YPCNXFFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glhy lactone, with the CAS number 104013-53-8 and a molecular weight of 193.15 g/mol, is a specialized chemical compound provided for research purposes. Its systematic IUPAC name is (2Z,3R,4S,5S,6R)-2-hydroxyimino-6-(hydroxymethyl)oxane-3,4,5-triol, and it has the molecular formula C₆H₁₁NO₆ . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Chemical Structure and Research Significance this compound is a cyclic ester (lactone) that is formally classified as a gluconohydroximo-1,5-lactone . Lactones are a fundamental and widely studied structural motif in organic chemistry and biochemistry. They are prevalent in a diverse range of biological systems, where they often play crucial roles in communication and defense mechanisms . For instance, various lactones are investigated for their antimicrobial properties and their function as signaling molecules in quorum sensing . The specific structure of this compound, featuring a hydroxyimino group, makes it a molecule of interest for probing biochemical pathways and synthesizing more complex chiral molecules. Potential Research Applications - Antimicrobial Research: Lactones, particularly those with α,β-unsaturated carbonyl systems, are known to exhibit antimicrobial activity against a range of bacteria and fungi. They can disrupt cellular processes, including protein synthesis and membrane integrity, making them valuable templates for developing new anti-infective agents . - Organic Synthesis and Chiral Building Blocks: Optically active lactones are highly valuable as chiral precursors or intermediates in the synthesis of natural products and bioactive compounds . The defined stereocenters in this compound can be utilized in chemoenzymatic syntheses to create enantiomerically enriched structures, which is essential for studying structure-activity relationships . - Biochemical Studies: Researchers can utilize this lactone to study hydrolysis mechanisms under various pH conditions, a fundamental reaction that influences the stability and reactivity of lactone-containing molecules in biological systems . - Natural Product Research: Given that lactones are common in plants, microorganisms, and insects, this compound can serve as a standard or starting material in phytochemical and biosynthetic studies . Researchers can focus on their investigative work with confidence, relying on this product's quality and consistent composition. Please inquire for exclusive research data, pricing, and availability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO6 B024899 Glhy lactone CAS No. 104013-53-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104013-53-8

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2Z,3R,4S,5S,6R)-2-hydroxyimino-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C6H11NO6/c8-1-2-3(9)4(10)5(11)6(7-12)13-2/h2-5,8-12H,1H2/b7-6-/t2-,3-,4+,5-/m1/s1

InChI Key

PJCCUACQELNHMX-YPCNXFFRSA-N

SMILES

C(C1C(C(C(C(=NO)O1)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](/C(=N/O)/O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(=NO)O1)O)O)O)O

Synonyms

GLHY LACTONE
gluconohydroximo-1,5-lactone

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations of Lactone Frameworks

Conventional Chemical Synthesis Strategies for Lactone Rings

Conventional chemical synthesis provides a powerful toolkit for accessing lactone structures. These methods often involve the formation of an intramolecular ester linkage within a suitable precursor molecule, typically a hydroxycarboxylic acid.

Intramolecular Esterification (Lactonization) Mechanisms

The formation of a lactone from a hydroxycarboxylic acid through intramolecular esterification is known as lactonization. This process involves the reaction between the carboxylic acid group and the hydroxyl group within the same molecule, leading to the formation of a cyclic ester and the elimination of water tutorchase.comquimicaorganica.orgwikipedia.org.

Acid catalysis is a common approach to promote the intramolecular esterification of hydroxycarboxylic acids. The mechanism typically involves the protonation of the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group quimicaorganica.orgmasterorganicchemistry.comlibretexts.org. This is followed by the formation of a tetrahedral intermediate, proton transfer, and the elimination of water to yield the cyclic ester (lactone) masterorganicchemistry.comlibretexts.orgnih.gov.

The acid-catalyzed hydrolysis of linear esters and lactones has been studied to understand the underlying mechanisms, revealing a balance between unimolecular (A(AC)1) and bimolecular (A(AC)2) pathways depending on the acidity nih.gov. For lactone formation, the reverse reaction (acid-catalyzed hydrolysis of the lactone) shares the same mechanistic steps masterorganicchemistry.comresearchgate.net. The equilibrium of this reaction can be influenced by factors such as reaction conditions, concentration, and the stability of the resulting lactone ring wikipedia.orgmasterorganicchemistry.com. For instance, the formation of 5- and 6-membered lactone rings (γ- and δ-lactones) is generally favored due to their lower ring strain compared to smaller rings masterorganicchemistry.compearson.com. γ-Lactones, specifically, are known for their stability and can spontaneously cyclize from 4-hydroxy acids wikipedia.org.

In certain synthetic routes, particularly those involving unsaturated precursors, a trans-cis isomerization step can precede or be coupled with the lactonization to achieve the desired stereochemistry of the lactone product. This strategy is observed in some natural product biosynthesis pathways. For example, in the biosynthesis of coumarins (which are 1,2-benzopyrones, a type of lactone), an enzyme called COUMARIN (B35378) SYNTHASE (COSY) catalyzes a trans-cis isomerization of an o-hydroxycinnamoyl-CoA thioester, followed by lactonization to form the coumarin ring ugent.benih.govasu.edu. While this enzymatic process highlights the potential of coupling isomerization with lactonization, similar strategies can be employed in chemical synthesis to control the stereochemical outcome, particularly when dealing with unsaturated hydroxy acids jst.go.jp. Studies have shown that for cyclic molecules with a ring size of ten or eleven atoms or larger, the trans-isomer can be more favorable than the cis-isomer zib.de.

Research Findings on Trans-cis Isomerization/Lactonization:

Substrate TypeIsomerization StepLactonization StepProduct TypeKey FindingsSource
o-hydroxycinnamoyl-CoAtrans to cisEnzyme-catalyzed (COSY)CoumarinsEssential for coumarin biosynthesis in light-shielded organs. ugent.benih.govasu.edu ugent.be
Unsaturated hydroxy acidstrans to cisChemical (e.g., using acyl chlorides)γ- and δ-LactonesCan be used to synthesize natural products with specific stereochemistry. jst.go.jp jst.go.jp
Macrocyclic precursorstrans to cisPhotochemical or ThermalMacrocyclic lactonesIsomerization can influence the favored stereoisomer based on ring size. zib.de zib.de

Electrophilic Cyclization Reactions (e.g., Halolactonization)

Electrophilic cyclization reactions, such as halolactonization, are powerful methods for the synthesis of lactones, particularly those with halogen substituents. Halolactonization typically involves the reaction of an alkene containing a pendant carboxylic acid group with an electrophilic halogen source. The mechanism generally proceeds via the formation of a cyclic halonium ion intermediate, which is then attacked intramolecularly by the carboxylic acid moiety, leading to the formation of a halogenated lactone ring wikipedia.orgnih.govresearchgate.net.

The regioselectivity of halolactonization (whether a 5-membered exo product or a 6-membered endo product is formed) is primarily influenced by the stability of the developing carbocationic character during the cyclization and the substitution pattern of the alkene researchgate.netrsc.org. While the classic mechanism involves a two-step pathway with an ionic intermediate, alternative concerted mechanisms have also been proposed nih.govresearchgate.net. Halolactonization is a widely used synthetic tool for accessing functionalized lactones and has been applied in the synthesis of numerous natural and biologically active compounds researchgate.netconnectjournals.com.

Detailed Research Findings on Halolactonization:

Substrate TypeElectrophile SourceConditionsRegioselectivityStereoselectivityYieldSource
Alkenoic acidsN-halosuccinimides (NBS, NIS)Various solvents, temperaturesCan be controlledCan be highVariable nih.govresearchgate.netconnectjournals.com
Lactam-tethered alkenoic acidsNBSDMF, NMO catalystFavors 5-exoHigh diastereoselectivityGood rsc.org
CyclohexadienesNBSCatalyst presentN/AHigh enantio- and diastereoselectivityEfficient connectjournals.com

Protecting-Group-Free Synthesis Approaches

For lactone synthesis, protecting-group-free methods can involve clever sequences of reactions that exploit the inherent reactivity differences between functional groups or utilize catalysts that are selective for the desired transformation. Research has demonstrated successful protecting-group-free syntheses of complex lactone-containing molecules, such as Hagen's gland lactones, starting from readily available chiral pool materials like D-glucono-δ-lactone acs.orgiitb.ac.inacs.orgnih.gov. These approaches often involve a combination of key steps like one-pot conversions, cross-metathesis, and selective cyclizations acs.orgnih.gov.

Regio- and Stereoselective Lactone Formation

Controlling the regioselectivity (which hydroxyl group reacts with which carboxylic acid group in molecules with multiple possibilities) and stereoselectivity (the relative spatial arrangement of atoms in the resulting lactone) is crucial for the synthesis of specific lactone isomers, particularly in the context of complex natural products and pharmaceuticals.

Strategies for achieving regio- and stereoselectivity in lactone formation include:

Substrate Design: The structure of the precursor molecule can be designed to favor specific cyclization pathways based on ring strain, proximity effects, and electronic factors researchgate.netrsc.org.

Chiral Catalysts and Reagents: The use of chiral catalysts or reagents can induce asymmetry during the lactonization process, leading to the formation of enantiomerically enriched or diastereoselective lactones connectjournals.comresearchgate.netfrontiersin.orgacs.orgacs.orgnih.govacs.orgresearchgate.net. For example, asymmetric halolactonization using chiral catalysts can yield products with high enantio- and diastereoselectivity connectjournals.com.

Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and concentration can influence the selectivity of the lactone formation nih.govresearchgate.netrsc.org.

Enzymatic Methods: Chemoenzymatic approaches, combining chemical steps with enzyme-catalyzed transformations, can offer high levels of chemo-, regio-, and stereoselectivity under mild conditions frontiersin.org. Enzymes have been utilized for stereoselective oxidation or reduction steps leading to chiral lactones frontiersin.org.

Research has demonstrated stereoselective syntheses of various biologically active lactones, including those with multiple stereocenters, utilizing strategies such as diastereoselective cyclizations and cascade reactions researchgate.netacs.orgacs.orgnih.gov. Regioselective lactonization of unactivated C-H bonds catalyzed by metal complexes has also been reported, allowing for selective functionalization of complex molecules acs.org.

Detailed Research Findings on Regio- and Stereoselective Lactone Formation:

Strategy/MethodExample ApplicationSelectivity AchievedKey FeaturesSource
Asymmetric Bromolactonization with Chiral CatalystDesymmetrization of cyclohexadienesHigh enantio- and diastereoselectivityCatalyzed by N-bromosuccinimide and a chiral ligand. connectjournals.com connectjournals.com
Rhodium Carbenoid Cascade ReactionSynthesis of functionalized γ- and δ-lactonesHigh chemo-, regio-, and diastereoselectivityConvergent approach from ketoacids and diazo compounds. acs.org acs.org
Diastereoselective CyclizationSynthesis of calcitriol (B1668218) lactone diastereomersDiastereoselectiveInvolves reactions like Reformatsky-type crotylation and epoxidation. acs.orgnih.gov acs.org
Mn-Catalyzed C-H LactonizationRegioselective γ-lactonization of unactivated C-H bondsSite-selective, DiastereoselectiveCatalytic system with hydrogen peroxide oxidant. acs.org acs.org
Microbial OxidationStereoselective synthesis of whisky lactone enantiomersHigh enantiomeric excessChemoenzymatic approach combining chemical reduction and microbial oxidation. frontiersin.org frontiersin.org
Asymmetric Lactonization via Kinetic ResolutionSynthesis of α-methylene-γ-butyrolactonesStereoselectiveUses chiral N,N'-dioxide/AlIII complex catalyst. researchgate.net researchgate.net

Biocatalytic and Microbial Synthesis of Lactones

Biocatalysis and microbial fermentation offer attractive routes for lactone synthesis, leveraging the high specificity and efficiency of enzymes and microorganisms under mild reaction conditions. These methods are particularly valuable for producing optically pure lactones, which is often challenging through conventional chemical means. researchgate.net Microbial production can occur either through the biotransformation of precursors or via de novo biosynthesis from simpler substrates like carbohydrates. mdpi.com

Enzyme-Mediated Lactone Formation (e.g., FAD-dependent oxidoreductases)

Enzymes play a crucial role in the formation of lactone rings. Several enzyme classes are involved in biocatalytic lactone synthesis, including Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs). researchgate.netnih.gov BVMOs, often FAD-dependent oxidoreductases, catalyze the insertion of an oxygen atom into a cyclic ketone, converting it into a cyclic ester (lactone). wikipedia.orgontosight.aiacs.orgnih.gov This reaction, known as the Baeyer-Villiger oxidation, is a powerful tool for lactone synthesis. For instance, cyclohexanone (B45756) monooxygenase (CHMO) is a well-studied BVMO that catalyzes the conversion of cyclohexanone to ε-caprolactone. bohrium.comwikipedia.org

FAD-dependent oxidoreductases are a broad family of enzymes involved in various redox reactions, including those leading to lactone formation. wikipedia.orgasm.org Some FAD-dependent oxidoreductases can catalyze the oxidation of hemiacetals to lactones. fishersci.co.uk An example is GilR, an unusual lactone-forming oxidoreductase involved in the biosynthesis of gilvocarcin V, which catalyzes the oxidation of a hemiacetal moiety. fishersci.co.ukacs.org Another well-known FAD-dependent oxidoreductase is glucose oxidase (GOx), which catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone. thegoodscentscompany.comnih.gov

Data on enzyme-catalyzed lactone formation often includes details on substrate specificity, reaction conditions (temperature, pH), cofactor requirements (e.g., NADPH for many BVMOs), and product yields.

Enzyme ClassExample EnzymeReaction TypeSubstrate ExamplesProduct ExamplesCofactor
Baeyer-Villiger MonooxygenasesCyclohexanone MonooxygenaseBaeyer-Villiger OxidationCyclic ketones (e.g., cyclohexanone)Lactones (e.g., ε-caprolactone)NADPH
FAD-dependent OxidoreductasesGilRHemiacetal OxidationHemiacetalsLactonesFAD
FAD-dependent OxidoreductasesGlucose OxidaseOxidationβ-D-glucoseD-glucono-δ-lactoneFAD
Alcohol DehydrogenasesVariousOxidative LactonizationDiolsLactonesNAD(P)H

Microbial Biotransformation of Hydroxy Fatty Acids and Other Precursors

Microorganisms, including yeasts, fungi, and bacteria, are widely used for the biotransformation of various precursors into lactones. A significant route involves the conversion of hydroxy fatty acids. researchgate.netmdpi.commdpi.comspringernature.com Hydroxy fatty acids can be produced by microorganisms or supplied as substrates in the fermentation medium. Subsequent enzymatic reactions within the microbial cell, often involving β-oxidation and cyclization, lead to the formation of γ- and δ-lactones. mdpi.commdpi.com

A prominent example is the microbial production of γ-decalactone, a widely used flavor compound with a peach-like aroma. researchgate.netontosight.aithegoodscentscompany.comwikidata.orggoogle.com Yarrowia lipolytica, a non-conventional yeast, is a preferred microorganism for γ-decalactone production, typically using ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), a hydroxy fatty acid abundant in castor oil, as a precursor. mdpi.commdpi.com The biotransformation involves the β-oxidation of ricinoleic acid, shortening the carbon chain until a hydroxy acid intermediate is formed, which then undergoes spontaneous lactonization under slightly acidic conditions. mdpi.commdpi.com

Other microorganisms, such as species of Candida, Saccharomyces, Rhodotorula, Fusarium, and Aspergillus, have also been reported for lactone biotransformation from various fatty acids and hydroxy fatty acids. researchgate.netwikidata.orggoogle.comfrontiersin.orggoogle.comresearchgate.net Lactic acid bacteria have been shown to hydroxylate fatty acids, providing precursors for subsequent lactonization by yeasts. mdpi.comspringernature.comnih.gov

MicroorganismSubstrate ExamplesProduct Examples
Yarrowia lipolyticaRicinoleic acid, Hydroxy fatty acidsγ-Decalactone, δ-Decalactone
Fusarium poaeVariousγ- and δ-Lactones
Rhodotorula aurantiacaVariousγ- and δ-Lactones
Lactic Acid BacteriaOleic acidHydroxy fatty acids
Sporidiobolus salmonicolorCarbohydrates, Fatty acidsγ- and δ-Lactones

Engineered Biological Systems for Targeted Lactone Production

Metabolic engineering and synthetic biology approaches are increasingly employed to enhance lactone production in microbial hosts and to enable the synthesis of novel lactones. mdpi.comresearchgate.netnih.govrsc.orgnih.gov By modifying metabolic pathways, introducing heterologous enzymes, or optimizing gene expression, researchers can improve the yield, purity, and type of lactone produced. mdpi.comresearchgate.netrsc.org

Strategies include engineering microorganisms to:

Efficiently utilize renewable and inexpensive substrates, such as carbohydrates, for de novo lactone biosynthesis. mdpi.comwikidata.org

Overexpress key enzymes involved in fatty acid synthesis, hydroxylation, and β-oxidation to channel metabolic flux towards lactone production. mdpi.comfishersci.at

Introduce enzymes like BVMOs for the synthesis of lactones from cyclic ketones that are not naturally produced by the host organism. researchgate.netbohrium.comgoogle.com

Develop whole-cell biocatalysts with enhanced activity and stability. researchgate.netbohrium.com

Engineer sensor-reporter systems to facilitate high-throughput screening of engineered strains for improved lactone production. researchgate.netnih.gov

For example, Escherichia coli and Saccharomyces cerevisiae are common hosts for metabolic engineering aimed at producing various fatty acid-derived chemicals, including lactones. rsc.orgnih.govfishersci.at Engineering Yarrowia lipolytica has been explored to improve the biotransformation of hydroxy acids into lactones by manipulating the peroxisomal β-oxidation pathway. mdpi.com

Detailed research findings in this area often involve genetic constructs, fermentation conditions, and comparative analysis of lactone titers and yields in engineered strains versus wild-type organisms.

Derivatization and Structural Modification of Lactone Cores for Research Purposes

Lactone cores can be subjected to various chemical transformations to create derivatives with altered properties or to serve as intermediates in the synthesis of more complex molecules. rsc.orgfishersci.catandfonline.com Derivatization is often performed for research purposes, such as structural elucidation, synthesis of analogs for biological activity screening, or for analytical techniques like mass spectrometry. nih.govnih.govspringernature.comnih.govthegoodscentscompany.com

Common derivatization strategies include:

Ring-opening reactions: Lactones can be opened by nucleophiles such as alcohols (transesterification), amines (amidation), or water (hydrolysis) to yield hydroxy esters, hydroxy amides, or hydroxy carboxylic acids, respectively. google.com

Functional group interconversions: Hydroxyl groups on the lactone ring or side chains can be oxidized, reduced, or substituted. Carbonyl groups can undergo reactions like reduction or formation of imines/hydrazones.

Alkylation and acylation: Introduction of alkyl or acyl groups can modify the physical and chemical properties of the lactone.

Halogenation: Introduction of halogen atoms can influence reactivity and biological activity.

Derivatization for analysis: Specific derivatization methods are used to enhance the detectability or allow for linkage analysis of lactones and lactone-containing molecules, for example, in mass spectrometry. nih.govnih.govspringernature.comnih.govthegoodscentscompany.com For instance, derivatization with reagents like Girard's reagent T can improve the ionization efficiency of lactones for mass spectrometry imaging. nih.gov Sialic acid-containing glycans can undergo linkage-specific derivatization involving lactone intermediates for mass spectrometric analysis. bohrium.comnih.govspringernature.comnih.govthegoodscentscompany.comthegoodscentscompany.com

Structural modification of lactone cores is a key aspect in the development of new compounds with desired properties, including pharmaceuticals and materials. rsc.orgthegoodscentscompany.com For example, the β-lactone ring is a strained moiety found in some natural products with potent bioactivity, and its modification can impact these properties. thegoodscentscompany.com

Detailed research findings in this area often describe specific reaction conditions, reagents used, and the characterization of the resulting lactone derivatives using spectroscopic techniques (e.g., NMR, MS).

Derivatization TypeDescriptionApplication Examples
Ring Opening (Hydrolysis)Reaction with water to form hydroxy carboxylic acid.Analysis, precursor for other reactions
Ring Opening (Alcoholysis)Reaction with alcohol to form hydroxy ester.Synthesis of polyesters, analytical derivatization
Ring Opening (Aminolysis)Reaction with amine to form hydroxy amide.Synthesis of amides, linkage analysis (sialic acids) bohrium.comnih.govspringernature.comnih.govthegoodscentscompany.comthegoodscentscompany.com
Oxidation of Hydroxyl GroupsConversion of hydroxyls to carbonyls.Synthesis of keto-lactones
Reduction of Carbonyl GroupConversion of lactone carbonyl to a diol via ring opening.Synthesis of diols
Derivatization for MS AnalysisReaction with specific reagents to enhance ionization or provide structural information.Identification and quantification of lactones nih.govnih.govspringernature.comnih.govthegoodscentscompany.com

Note: Specific information regarding the chemical compound "Glhy lactone" within the context of these synthesis and modification methods was not extensively available in the surveyed literature. The discussion above focuses on the general principles and examples applicable to lactone frameworks.

Mechanistic Investigations of Lactone Reactivity and Ring Dynamics

Lactone Hydrolysis Mechanisms and Kinetics

The hydrolysis of lactones, which involves the cleavage of the ester bond to form the corresponding hydroxy acid, is a key reaction that determines their stability and biological activity. This process can be catalyzed by acids or bases, or it can occur under neutral conditions. The behavior of lactones in these hydrolysis reactions is a strong indicator of their reactivity as electrophilic molecules.

General overview of Lactone Hydrolysis Pathways
Hydrolysis TypeCatalystTypical MechanismKey Characteristics
Acid-CatalyzedH⁺AAC1, AAC2Reversible; rate increases with acidity. Mechanism can shift from bimolecular to unimolecular at high acidity.
Base-CatalyzedOH⁻BAC2Effectively irreversible due to deprotonation of the resulting carboxylic acid.
NeutralNone (water)Water-mediatedGenerally slower than catalyzed reactions; can involve water molecules acting as catalysts.

Under acidic conditions, lactone hydrolysis typically proceeds through mechanisms where the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. The two primary pathways are designated AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and AAC1 (acid-catalyzed, acyl-oxygen cleavage, unimolecular).

The AAC2 mechanism is a two-step process that is generally favored. It involves the protonation of the carbonyl, followed by a nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol group (which is now part of the chain) leads to the ring-opened hydroxy acid. This pathway is considered bimolecular because the rate-determining step involves both the protonated lactone and a water molecule.

The AAC1 mechanism is a unimolecular pathway that becomes more significant in strongly acidic conditions. In this mechanism, the protonated lactone undergoes a slow, rate-determining cleavage of the acyl-oxygen bond to form a resonance-stabilized acylium ion and the alcohol group. The acylium ion is then rapidly attacked by water to yield the final product. Studies have shown that a transition from the AAC2 to the AAC1 mechanism can occur as the acidity of the medium increases.

Computational studies have been instrumental in understanding the balance between these two pathways for various lactones. For a cyclobutane-fused lactone, the AAC2 mechanism was found to be the most favorable under acidic conditions, with a calculated activation free energy of 24.2 kcal/mol. libretexts.org

Base-catalyzed hydrolysis of lactones, also known as saponification, is a highly effective method for ring-opening. The reaction typically follows a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). In this pathway, a hydroxide ion acts as a strong nucleophile and directly attacks the carbonyl carbon of the lactone, forming a tetrahedral intermediate. This intermediate then collapses, breaking the bond between the carbonyl carbon and the ring oxygen, which releases an alkoxide leaving group.

A crucial feature of base-catalyzed hydrolysis is that the reaction is essentially irreversible. The final step of the mechanism involves a rapid, acid-base reaction where the newly formed carboxylic acid is deprotonated by the hydroxide or alkoxide ions present in the basic solution. This forms a carboxylate salt, which is resonance-stabilized and significantly less electrophilic than the initial lactone. This final deprotonation step provides a strong thermodynamic driving force that pushes the equilibrium almost completely toward the products. tutorchase.comresearchgate.net

The interconversion between the lactone and its ring-opened carboxylate form is pH-dependent. At low pH, the lactone form is dominant, but as the pH increases, the equilibrium shifts significantly toward the ionized, ring-opened species. nih.gov

Lactone hydrolysis can also proceed in neutral water, without the presence of acid or base catalysts, although generally at a slower rate. In neutral hydrolysis, a water molecule acts as the nucleophile. Computational studies suggest that there are several possible mechanisms, with common pathways involving a water molecule attacking the ester bond. One proposed mechanism involves a one-step reaction where a water molecule attacks the carbonyl carbon, leading to bond cleavage and the formation of the hydroxy acid after proton transfer. researchgate.net Theoretical analyses have provided support for long-standing hypotheses about the role of solvent water molecules acting as a general base catalyst in the reaction.

Theoretical and computational methods have become powerful tools for elucidating the detailed mechanisms of lactone hydrolysis. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), often with dispersion corrections like D3 (DFT-D3), are used to map the potential energy surfaces of the reactions. libretexts.org These studies allow for the characterization of transition states and intermediates, providing insights into activation energies and reaction kinetics that are often difficult to obtain experimentally.

To accurately model these reactions in solution, computational studies frequently employ solvent models. A common approach is the use of a hybrid supermolecule-continuum model, where a few explicit solvent molecules (e.g., water) are included in the quantum mechanical calculation to account for specific hydrogen-bonding interactions, while the bulk solvent effect is treated using a polarizable continuum model (PCM). libretexts.org This mixed implicit/explicit solvent model approach has been shown to be highly necessary for accurately describing the strong hydrogen-bonding interactions between the solvent and the reacting molecules. libretexts.org Such computational work has been applied to a range of lactones, including β-lactones, γ-lactones, and δ-lactones, showing good qualitative and quantitative agreement with experimental findings.

Intramolecular Cyclization and Ring-Opening Thermodynamics and Kinetics

Lactones are formed by the intramolecular esterification of their corresponding hydroxycarboxylic acids, a process known as lactonization. This ring-closure reaction is reversible, and the position of the equilibrium between the open-chain hydroxy acid and the cyclic lactone is governed by thermodynamics and kinetics.

The stability of the resulting lactone ring is a primary determinant of the equilibrium position. Five-membered (γ-lactones) and six-membered (δ-lactones) rings are the most thermodynamically stable structures. tistory.com This stability is due to the minimal angle and torsional strain in these ring sizes, similar to their carbocyclic counterparts, cyclopentane and cyclohexane. tistory.com Consequently, 4-hydroxy acids and 5-hydroxy acids often undergo spontaneous cyclization to form γ- and δ-lactones, respectively, particularly in the presence of dilute acids. tistory.comwikipedia.org

Relative Stability and Reactivity of Lactone Rings
Ring SizeLactone TypeRelative StabilityTendency for Ring-Opening
3α-lactoneVery low (highly strained)Very High
4β-lactoneLow (strained)High
5γ-lactoneHighLow (spontaneous cyclization favored)
6δ-lactoneHighLow
>6MacrolactoneVariableVariable (kinetics can be slow)

Conversely, smaller rings like three-membered α-lactones and four-membered β-lactones are highly strained and thus much more reactive and prone to ring-opening. The kinetics of lactonization for larger rings (seven-membered and above) can be slow due to unfavorable entropic factors associated with bringing the reactive ends of the long chain together.

The thermodynamics and kinetics of ring-opening are critical in the context of ring-opening polymerization (ROP), a common method for producing polyesters. libretexts.org The driving force for this polymerization is often the release of ring strain, which is why strained monomers like β-lactones are effective substrates for ROP. acs.org

Enzymatic Transformations of Lactone Ring Structures

Enzymes provide highly specific and efficient pathways for the transformation of lactone rings. These biocatalytic reactions are crucial in various biological processes, including drug metabolism and the degradation of natural products. For pharmaceuticals containing lactones, hydrolysis can occur readily through both enzymatic and non-enzymatic processes, affecting the bioavailability and efficacy of the drug. nih.gov

A primary class of enzymes involved in these transformations is hydrolases, which catalyze the cleavage of the ester bond. For example, a specific α/β-hydrolase (RALH) from Aeromicrobium sp. has been identified that hydrolyzes resorcylic acid lactones, such as the mycotoxin zearalenone and the Hsp90 inhibitor radicicol. mdpi.com This enzymatic hydrolysis effectively detoxifies zearalenone. mdpi.com Lipases are another group of hydrolases that are widely used in the kinetic resolution of racemic lactones through enantioselective hydrolysis or transesterification. mdpi.com

Besides hydrolysis, enzymes can also catalyze the synthesis of lactones. Baeyer–Villiger monooxygenases (BVMOs) are a well-studied class of enzymes that catalyze the Baeyer–Villiger oxidation of cyclic ketones to their corresponding lactones. nih.gov This biocatalytic route is a valuable alternative to chemical methods, often offering high selectivity and milder reaction conditions. nih.gov Other enzymatic strategies for lactone synthesis include the oxidative lactonization of diols catalyzed by alcohol dehydrogenases. nih.gov

The enzymatic approach offers significant advantages in stereoselectivity, which is critical for the synthesis of optically active lactones used as building blocks for therapeutic compounds. mdpi.com

Biological and Biochemical Research on Lactone Compounds

Enzymatic Biosynthesis Pathways Involving Lactone Intermediates

The formation of lactone rings is a common strategy in biosynthetic pathways, enabling the creation of stable, yet reactive, intermediates. Enzymes have evolved to catalyze the formation and transformation of these structures with high specificity and efficiency.

The biosynthesis of L-ascorbic acid (Vitamin C) is a vital metabolic process in many organisms and prominently features lactone intermediates. The final step in this pathway is catalyzed by one of two related enzymes, depending on the organism.

In mammals, the enzyme L-gulono-γ-lactone oxidase (GULO) catalyzes the oxidation of L-gulono-γ-lactone to L-ascorbic acid. mdpi.comresearchgate.netnih.gov This reaction uses molecular oxygen as an electron acceptor and produces hydrogen peroxide as a byproduct. nih.govwikipedia.org GULO is a flavoenzyme, utilizing a Flavin-Adenine Dinucleotide (FAD) cofactor in the reaction. mdpi.comwikipedia.org Interestingly, humans and other primates, as well as guinea pigs and some bats, lack a functional GULO gene, and therefore cannot synthesize their own Vitamin C. mdpi.comresearchgate.netnih.gov

In plants, the primary pathway for L-ascorbic acid synthesis culminates in a similar reaction but involves a different lactone substrate and enzyme. L-galactono-1,4-lactone dehydrogenase (GLDH) oxidizes L-galactono-1,4-lactone to produce L-ascorbic acid. nih.govwikipedia.org Unlike GULO, GLDH is located in the inner mitochondrial membrane and uses cytochrome c as its electron acceptor instead of molecular oxygen. nih.govunipv.it This enzyme is crucial for plant development and stress response. nih.govoup.com Silencing of the gene encoding for GLDH in tomato plants has been shown to reduce plant growth rate and fruit size, highlighting its importance in plant metabolism beyond just vitamin synthesis. nih.govoup.com

EnzymeSubstrateProductOrganism GroupElectron AcceptorCofactor
L-gulono-γ-lactone oxidase (GULO)L-gulono-γ-lactoneL-Ascorbic AcidAnimalsO₂FAD
L-galactono-1,4-lactone dehydrogenase (GLDH)L-galactono-1,4-lactoneL-Ascorbic AcidPlantsCytochrome cFAD (dissociable)
Table 1. Comparison of Enzymes in the Final Step of L-Ascorbic Acid Biosynthesis.

Lactone rings are also key structural features of many complex natural products with potent biological activities. The gilvocarcins are a family of polyketide-derived anticancer agents that feature a characteristic lactone moiety. The biosynthesis of gilvocarcin V involves a unique enzymatic step to form this critical ring structure. The final step of the pathway is the conversion of a hemiacetal intermediate, pregilvocarcin V, into the final lactone product. This dehydrogenation is catalyzed by the enzyme GilR, an unusual FAD-dependent oxidoreductase that establishes the stable lactone core of the molecule. nih.govresearchgate.net The formation of this lactone is crucial for the stability and biological activity of gilvocarcin-type compounds. researchgate.net

Microorganisms are prolific producers of a wide variety of lactones, which often contribute to the flavors and aromas of fermented foods and are used in the fragrance and pharmaceutical industries. mdpi.com Microbial pathways for lactone generation can be broadly categorized into de novo biosynthesis and biotransformation. mdpi.com

De novo biosynthesis involves the complete synthesis of lactones from simple carbon sources like sugars. A common pathway involves the hydroxylation of fatty acids followed by shortening of the carbon chain through the peroxisomal β-oxidation pathway. mdpi.com When the chain is shortened to a specific length, the resulting hydroxy acid can undergo spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form a stable γ- or δ-lactone. mdpi.com

Biotransformation utilizes microbial enzymes to convert precursor molecules, such as hydroxy fatty acids, directly into lactones. mdpi.comresearchgate.net The yeast Yarrowia lipolytica is widely used for this purpose, efficiently converting substrates like ricinoleic acid into γ-decalactone, a compound with a strong peach-like aroma. mdpi.com

Microbes also possess pathways for lactone degradation . This is often a necessary process to detoxify lactones that can be inhibitory to cell growth at high concentrations. mdpi.com The primary mechanism of degradation is the hydrolysis of the ester bond in the lactone ring, a reaction catalyzed by enzymes known as lactonases. This ring-opening reaction converts the cyclic lactone into its corresponding linear hydroxy acid, which is generally less toxic and can be further metabolized by the cell. mdpi.com For example, some yeasts are capable of opening the γ-decalactone ring to circumvent its toxic effects. mdpi.com

Molecular Mechanisms of Biological Activity of Lactones

The biological effects of lactones are diverse and are dictated by their specific chemical structures. The reactivity of the lactone ring and its substituents allows these molecules to interact with and modify various biological targets.

A key mechanism through which many bioactive lactones exert their effects is through the covalent modification of biomolecules, particularly proteins. Lactones that contain an α,β-unsaturated carbonyl group are electrophilic and can act as Michael acceptors. nih.govwikipedia.orgmasterorganicchemistry.com This allows them to react with nucleophilic residues on proteins, such as the thiol group of cysteine, via a conjugate addition reaction known as the Michael addition. nih.govwikipedia.org

This covalent bond formation can irreversibly inhibit enzyme activity or alter protein function. nih.gov This mechanism is the basis for the activity of numerous natural products and synthetic drugs. For example, unsaturated δ-valerolactones found in natural products like leptomycin B inhibit protein transport by covalently modifying a specific cysteine residue (Cys529) on the CRM1 protein. nih.gov Similarly, resorcylic acid lactone (RAL) analogues have been designed as covalent inhibitors of MAP kinase-interacting kinases (MNKs) by incorporating an enamide Michael acceptor that reacts with cysteine residues in the enzyme's binding site. nih.gov

Lactone ClassExample CompoundProtein TargetMechanism
Unsaturated δ-ValerolactonesLeptomycin BCRM1Michael addition to Cys529
Resorcylic Acid Lactone (RAL) AnaloguesSynthetic EnamidesMNK1/2 KinasesMichael addition to active site Cysteine
α,β-Unsaturated Macrocyclic LactamsMicrocystinsProtein Phosphatases 1 and 2AMichael addition to Cysteine
Table 2. Examples of Covalent Modification by Bioactive Lactones via Michael Addition.

In addition to specific covalent interactions, lactones can exert biological effects by interacting non-covalently with cellular components, most notably the cell membrane. The physicochemical properties of lactones, particularly their lipophilicity, allow them to partition into and diffuse across lipid bilayers. researchgate.netnih.gov

Based on a comprehensive search of scientific literature and chemical databases, the specific compound “Glhy lactone” does not correspond to a recognized or publicly documented chemical entity. As such, it is not possible to generate a scientifically accurate article that is focused solely on this subject as requested.

The name may be a proprietary designation, an internal research code, a significant typographical error, or a hypothetical molecule not yet described in the literature. Without a verifiable chemical structure or reference in published research, providing detailed information on its biological and biochemical properties as per the requested outline would be speculative and would not meet the standards of scientific accuracy.

If "this compound" is a misnomer for a known lactone, such as Gluconolactone or Glucuronolactone , the article can be generated on the correct compound. Please verify the compound's name or provide a CAS number or chemical structure for reference.

Advanced Analytical and Characterization Methodologies in Lactone Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC)

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of lactones. Both proton (¹H) and carbon-13 (¹³C) NMR provide characteristic signals that help identify different types of hydrogen and carbon atoms within the molecule. For instance, the carbonyl carbon of a lactone typically resonates in the downfield region of the ¹³C NMR spectrum (around 170-180 ppm). The chemical shifts and coupling patterns in the ¹H NMR spectrum provide information about the neighboring protons and their relative orientations.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Correlation (HMQC), are particularly powerful for establishing connectivity within the lactone structure. COSY reveals correlations between coupled protons, helping to map out spin systems. HMQC correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹H and ¹³C signals. These techniques are routinely used in the structural determination of complex natural product lactones, including sesquiterpene lactones researchgate.netconicet.gov.ar. Challenges in NMR analysis can arise with medium-sized lactones due to their conformational flexibility, which can lead to complex spectra oup.com.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of specific functional groups in a lactone, most notably the carbonyl group (C=O). The lactone carbonyl stretching vibration typically appears as a strong absorption band in the infrared spectrum. The exact position of this band is influenced by the ring size and the presence of unsaturation or other functional groups conjugated to the carbonyl. For example, the carbonyl stretch in a five-membered γ-lactone is typically observed around 1770 cm⁻¹, while that of a six-membered δ-lactone is around 1735-1750 cm⁻¹ pg.edu.pllibretexts.org. Conjugation of the carbonyl group with a double bond can lower the stretching frequency pg.edu.plcdnsciencepub.com. IR spectroscopy has been validated for the quantification of total lactones in plant extracts nih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of the molecular ion and fragment ions, allowing for the determination of the elemental composition of a lactone. This is crucial for confirming the molecular formula of a newly isolated or synthesized lactone. Coupled with tandem mass spectrometry (MS/MS), HRMS can provide fragmentation patterns that offer insights into the structure and substructures of the molecule. Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be used depending on the volatility and polarity of the lactone nih.govsci-hub.se. HRMS is particularly useful for analyzing complex mixtures and identifying novel lactones mdpi.comcsic.es. For instance, UHPLC-HRMS/MS has been used to characterize N-acyl homoserine lactones (AHLs) by analyzing characteristic fragment ions corresponding to the lactone ring fragmentation mdpi.comnih.gov.

X-ray Diffraction for Crystal Structure Determination

For crystalline lactones, X-ray diffraction is the definitive technique for determining the three-dimensional structure, including bond lengths, bond angles, and absolute configuration nih.govmdpi.com. This method provides unambiguous structural information that can resolve ambiguities encountered with other spectroscopic techniques, especially for complex or conformationally flexible lactones oup.comscielo.br. X-ray crystallography has been used to confirm the structures of various lactones, including sugar lactones and macrocyclic lactones nih.govmdpi.comresearchgate.net.

Chromatographic Separation and Coupled Techniques for Analysis

Chromatographic techniques are essential for separating lactones from complex mixtures and for their subsequent analysis and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile lactones nih.govjst.go.jppnnl.govacs.orgscirp.orgnih.govmdpi.comnih.govrsc.org. GC separates components based on their volatility and interaction with the stationary phase, while the coupled MS provides mass spectra for identification. Electron Ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that can be matched against spectral libraries for identification scirp.orgnih.govcore.ac.uk.

GC-MS has been applied to the analysis of various types of lactones in different matrices, including sesquiterpene lactones, N-acyl homoserine lactones (AHLs), and flavor lactones in food products jst.go.jpacs.orgscirp.orgmdpi.comnih.gov. Derivatization may be required for less volatile lactones to make them amenable to GC analysis pnnl.gov. The choice of GC column and stationary phase is critical for achieving adequate separation of lactone mixtures core.ac.uk. GC-MS offers high sensitivity and is suitable for both qualitative and quantitative analysis of lactones.

Here is an example of GC-MS data for the analysis of lactones in Cordyceps sinensis mycelia fermentation products mdpi.com:

Compound NameRetention Time (min)Abundance (%)Characteristic Fragment Ions (m/z)
5,6-Dihydro-6-pentyl-2H-pyran-2-one (Massoia lactone)-77.70168 [M⁺], 97, 68
Other Lactones-2.71 - 1.61-

Note: Retention times were not explicitly provided for all compounds in the source, and Abundance refers to the percentage of total peak area.

GC-MS has demonstrated lower detection limits compared to LC-MS for certain lactones, such as gamma-valerolactone (B192634) (GVL) and delta-valerolactone (B126995) (DVL) pnnl.gov.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the analysis of lactones, offering high sensitivity and selectivity. It is particularly valuable for the simultaneous determination of multiple lactones in complex matrices. For instance, LC-MS/MS has been successfully applied for the simultaneous determination of five macrocyclic lactone insecticides (abamectin, emamectin, ivermectin, milbemectin, and spinosad) and their relevant components and metabolites in fruits and vegetables. researchgate.netxn--untersuchungsmter-bw-nzb.de This method often involves sample preparation steps like extraction with acetonitrile (B52724) followed by liquid-liquid partitioning and dispersive solid-phase extraction (SPE) cleanup using primary/secondary amine (PSA) sorbent. researchgate.netxn--untersuchungsmter-bw-nzb.de

LC-MS/MS methods for lactones typically utilize reversed-phase separation on C18 columns. researchgate.netjst.go.jp Detection and quantification are achieved through tandem mass spectrometry, often in positive electrospray ionization (ESI) mode for macrocyclic lactones. jst.go.jp Another application of LC-MS/MS is the detection and quantification of N-acyl-L-homoserine lactones (AHLs), signaling molecules in bacteria, directly from biological samples. nih.gov A method using LC/ESI (positive-mode)-MS/MS was developed for the simultaneous quantification of eight macrocyclic lactone parasiticides in livestock products and fish, demonstrating high correlation coefficients (r=0.998-0.999) for linearity and good recovery rates. jst.go.jp

On-line Coupled High Performance Liquid Chromatography and Gas Chromatography (RPLC-GC)

On-line coupled High Performance Liquid Chromatography and Gas Chromatography (RPLC-GC) is a technique that combines the separation power of both methods, particularly useful for the analysis of compounds in complex matrices without extensive sample preparation. A notable application of RPLC-GC is the chirospecific analysis of gamma-lactones in food products like fruits and fruit-containing items. nih.govscispace.com This method allows for the direct injection of samples into the system. researchgate.netacs.org

The RPLC-GC system often employs a programmed temperature vaporizer (PTV) as an interface, enabling the transfer of large volumes of aqueous eluents from the LC to the GC. nih.gov This is particularly advantageous for analyzing components present at low concentrations. The GC step typically utilizes a chiral stationary phase to separate enantiomers. researchgate.netacs.org This on-line coupling minimizes sample handling, reducing potential errors and improving the efficiency of the analysis. researchgate.net Relative standard deviations between 7% and 14% have been reported for investigated lactones using this technique. nih.gov

Determination of Enantiomeric Composition

Determining the enantiomeric composition of chiral lactones is crucial as different enantiomers can exhibit distinct biological activities or sensory properties. Several chromatographic approaches are employed for this purpose. One method involves the use of on-line coupled RPLC-GC with a chiral stationary phase in the GC step, as discussed previously. researchgate.netacs.orgnih.govcsic.es This allows for the direct determination of enantiomeric ratios in complex samples like edible oils. researchgate.netacs.orgnih.govcsic.es

Another approach involves derivatization of the lactone with a chirally pure reagent, followed by separation of the resulting diastereomers using gas chromatography. nih.gov For instance, derivatization with chirally pure acetyl lactate (B86563) has been used for determining the enantiomeric composition of chiral alcohols, lactones, and hydroxy acids in insect samples. nih.gov This method can enable enantiomeric determinations within 1-3% of the actual value for quantities ranging from 25 ng to 10 µg. nih.gov

Development and Validation of Analytical Procedures for Lactones

The development and validation of analytical methods for lactones are essential to ensure the reliability, accuracy, and consistency of the results. Validation typically follows guidelines set by regulatory bodies such as the International Conference on Harmonisation (ICH). europa.eujfda-online.comjocpr.comelementlabsolutions.comsifisheriessciences.com Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), robustness, and stability. jfda-online.comelementlabsolutions.com

Method Specificity, Linearity, and Precision

Method specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradation products, or matrix components. elementlabsolutions.com This is typically evaluated by analyzing blank samples and samples spiked with potential interfering substances to ensure that the method response is specific to the target lactone. europa.euelementlabsolutions.com

Linearity establishes the proportional relationship between the analyte concentration and the method response over a defined range. elementlabsolutions.comchromatographyonline.com This is determined by analyzing a series of standards at different concentrations and constructing a calibration curve. High correlation coefficients (r² or r) close to 1 indicate good linearity. For example, an HPLC-ELSD method for determining sesquiterpene lactones showed a linear dynamic range between 10.0 and 310.0 µg/mL with r² higher than 0.9987. researchgate.net An ion-pair HPLC method for SN-38 lactone form showed linearity in the range of 4 to 100 µg/mL with a regression coefficient of 0.9999. jfda-online.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It is usually expressed as relative standard deviation (%RSD). Precision is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day or between analysts/equipment). elementlabsolutions.comoup.comresearchgate.netresearchgate.net For the sesquiterpene lactone method, precision (RSD) was less than 10%. researchgate.net An HPLC method for spironolactone (B1682167) (a lactone) showed repeatability and intermediate precision RSD values below 2%. jocpr.comsifisheriessciences.comresearchgate.net

Table 1: Examples of Linearity and Precision Data for Lactone Analysis Methods

Method TypeAnalyte(s)Linearity RangeCorrelation Coefficient (r or r²)Precision (%RSD)Source
HPLC-ELSDSesquiterpene lactones10.0 - 310.0 µg/mL> 0.9987< 10 researchgate.net
Ion-pair HPLCSN-38 lactone form4 - 100 µg/mL0.9999Not specified jfda-online.com
LC-MS/MSMacrocyclic lactones0.05 - 10 ppm> 0.9998< 7 researchgate.net
LC-MS/MSMacrocyclic lactones0.1 - 10 ng/g (most)> 0.99< 19 researchgate.net
LC-MS/MSMacrocyclic lactonesNot specified (linear plots)0.998-0.999< 15 jst.go.jp
Capillary ElectrophoresisXanthatin (B112334)Three orders of magnitudeLinear plots< 1.02 (repeatability), < 1.54 (intermediate) ingentaconnect.com
RP-HPLCSpironolactone20 - 30 ppm0.9997≤ 2 jocpr.comsifisheriessciences.com
RP-HPLCSpironolactone, Furosemide40 - 160 µg/mL0.9977 (S), 0.9953 (F)0.87% (S), 1.1% (F) (six-sample) oup.comresearchgate.net

Accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Accuracy represents the closeness of agreement between the value obtained by the method and the true value. elementlabsolutions.comchromatographyonline.com It is often assessed by analyzing samples with known concentrations of the analyte, such as spiked blank matrices, and calculating the percentage recovery. elementlabsolutions.comchromatographyonline.comingentaconnect.com Recoveries between 74% and 90% were observed for sesquiterpene lactones using an HPLC-ELSD method. researchgate.net An ion-pair HPLC method for SN-38 showed satisfactory average recovery in the range of 95.8-99.0%. jfda-online.com For spironolactone analysis by RP-HPLC, recovery percentages ranged from 99.4% to 101.99%. jocpr.comsifisheriessciences.com

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected, though not necessarily quantified. elementlabsolutions.comchromatographyonline.com The Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. elementlabsolutions.comchromatographyonline.com These limits are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. chromatographyonline.com For the sesquiterpene lactone method, LOD and LOQ ranged from 2.00 to 6.79 µg/mL and 6.00 to 20.40 µg/mL, respectively. researchgate.net For macrocyclic lactone insecticides by LC-MS/MS, LOD and LOQ were 0.01 and 0.03 ppm for some analytes. researchgate.net In another LC-MS/MS method for macrocyclic lactone parasiticides, LOQ and LOD ranged from 0.02-1.5 ng/mL and 0.1-5 ng/mL, respectively. jst.go.jp Capillary electrophoresis for xanthatin showed LOD and LOQ of 7.6 and 26 µg/mL. ingentaconnect.com

Table 2: Examples of Accuracy, LOD, and LOQ Data for Lactone Analysis Methods

Method TypeAnalyte(s)Accuracy (Recovery %)LODLOQSource
HPLC-ELSDSesquiterpene lactones74 - 902.00 - 6.79 µg/mL6.00 - 20.40 µg/mL researchgate.net
Ion-pair HPLCSN-38 lactone form95.8 - 99.0Not specifiedNot specified jfda-online.com
LC-MS/MSMacrocyclic lactones86.04 - 98.870.01 ppm0.03 ppm researchgate.net
LC-MS/MSMacrocyclic lactones74 - 890.1 ng/g (most)0.2 ng/g (one), 0.1 ng/g (others) researchgate.net
LC-MS/MSMacrocyclic lactones70.8 - 117.10.1 - 5 ng/mL0.02 - 1.5 ng/mL jst.go.jp
Capillary ElectrophoresisXanthatin> 98.67.6 µg/mL26 µg/mL ingentaconnect.com
RP-HPLCSpironolactone99.4 - 101.990.553 ppm1.677 ppm jocpr.com
RP-HPLCSpironolactone, Furosemide98.05 - 100.17 (S), 99.07 - 100.58 (F)Not specifiedNot specified oup.comresearchgate.net
RPLC-GCGamma-lactonesNot specified0.06 - 0.22 mg/LNot specified researchgate.netacs.orgnih.gov

Sample Preparation and Extraction Protocols for Diverse Biological Matrices

The accurate analysis of lactones in complex biological matrices necessitates robust and efficient sample preparation and extraction protocols. These crucial steps aim to isolate and concentrate the target lactone compounds while minimizing interference from matrix components, which can significantly impact the sensitivity and reliability of subsequent analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). While specific protocols for "Glhy lactone" were not identified in the literature surveyed, general methodologies applied to various lactones across diverse biological samples provide a foundational understanding of the approaches employed.

Biological matrices present unique challenges due to their inherent complexity, containing a wide array of lipids, proteins, salts, and other endogenous compounds that can interfere with lactone analysis. Therefore, sample preparation often involves steps such as protein precipitation, followed by extraction and clean-up.

Extraction Methodologies

Several extraction techniques are commonly utilized for isolating lactones from biological samples:

Liquid-Liquid Extraction (LLE): This is a widely used method that involves partitioning the target analytes between two immiscible liquid phases. The choice of organic solvent is critical and depends on the polarity of the lactone and the matrix. Solvents such as ethyl acetate (B1210297), dichloromethane, chloroform, ethyl ether, hexane, acetonitrile, and methanol (B129727) have been employed for lactone extraction from matrices including bacterial culture supernatants, human serum, plant extracts, plasma, and tissue nih.govnih.govmdpi.comgoogle.comnih.govgoogle.comtandfonline.comd-nb.inforesearchgate.netmdpi.commdpi.comresearchgate.netbiotage.compnas.orgrsc.org. A two-step pH-dependent LLE method has been developed for compounds with pH-dependent interconvertible forms, effectively removing both water-soluble and lipidic interferences from complex matrices like liver tissue tandfonline.com. This method demonstrated mean recoveries ranging from 95.90% to 114.94% for 10-hydroxycamptothecin (B1684218) in mouse liver tissue tandfonline.com. For N-acyl homoserine lactones (AHLs) in bacterial culture supernatants, extraction with ethyl acetate has been reported with an estimated recovery of at least 75% for 3-oxo-C6-HSLs nih.gov. LLE can be performed in small volumes and is effective, particularly for a limited number of samples biotage.com.

Solid Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent material to selectively retain the target analytes while the matrix components are washed away. Lactones have been extracted from bacterial culture supernatants, human serum, environmental samples (marine sponge tissue), plasma, urine, and various tissues using SPE nih.govnih.govresearchgate.netnih.govdntb.gov.uatandfonline.comugent.benih.govnih.govmdpi.comnih.govusamv.roresearchgate.netmdpi.com. Various sorbent materials, including C18, cation exchange, mesoporous alumina, and molecularly imprinted polymers (MIPs), have been utilized depending on the properties of the lactone and the matrix nih.govnih.govdntb.gov.uatandfonline.comugent.benih.govusamv.ro. SPE has been shown to improve the sensitivity of detection for certain lactones in environmental samples compared to LLE nih.gov. Recoveries for resorcylic acid lactones in urine and tissue using SPE have been reported between 72.2% and 119.7% usamv.ro.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide residues in food, has been applied to the extraction of resorcylic acid lactones and stilbenes from muscle tissue nih.gov. The method typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by partitioning with salts (e.g., magnesium sulfate (B86663) and sodium acetate) and a dispersive SPE clean-up step nih.gov. Good recoveries (83% to 115%) have been achieved for resorcylic acid lactones in muscle tissue using this method nih.gov.

Matrix Solid-Phase Dispersion (MSPD): MSPD is a technique suitable for the extraction of analytes from solid or semi-solid matrices. It involves dispersing the sample onto a solid support followed by elution of the analytes with a suitable solvent mdpi.com. This method has been applied to the extraction of biologically active compounds, including lactones, from plants and food samples mdpi.com.

Sample Preparation Steps

Prior to extraction, biological samples often require initial preparation steps to facilitate the release of lactones and reduce matrix effects:

Protein Precipitation (PPT): For biofluids like plasma and serum, protein precipitation using organic solvents (e.g., acetonitrile, methanol) is frequently performed before LLE or SPE to remove proteins that can interfere with the extraction and subsequent analysis researchgate.netnih.govresearchgate.net.

Dilution: Biofluids are often diluted with a buffer or solvent to reduce viscosity and adjust pH, which can improve extraction efficiency biotage.com.

Filtration: Simple filtration can be used to remove particulate matter from liquid samples, preventing clogging of analytical systems biotage.com.

Homogenization: Solid tissues typically require homogenization to ensure efficient extraction of lactones ugent.be.

Enzymatic Hydrolysis: In some cases, enzymatic treatment can be used to remove endogenous compounds that may interfere with lactone analysis cstti.com.

Detailed Research Findings and Data Tables

Research findings highlight the variability in extraction efficiency depending on the lactone, matrix, and chosen methodology. For instance, the efficiency of LLE can be influenced by the solvent-to-sample ratio mdpi.com. Using a larger volume of organic solvent has been shown to improve the recovery rate of lactones mdpi.com.

The following table summarizes some reported extraction methods and their applications in different biological matrices:

MatrixExtraction Method(s)Key Solvents/SorbentsAnalyte Type (General)Reported Recovery/EfficiencySource(s)
Bacterial Culture SupernatantLLE, SPEEthyl acetate, Dichloromethane, Chloroform, AcetonitrileN-Acyl Homoserine LactonesEstimated ≥ 75% (LLE) nih.govd-nb.infopnas.orgrsc.orgnih.gov
Human SerumLLE, SPEVarious organic solvents, Cation exchange SPELipid LactonesSuccessfully detected nih.gov
Marine Sponge TissueSPE vs. LLESPE (details not specified)Acyl Homoserine Lactones2-10-fold improvement (SPE) nih.gov
Chicory RootsLLE, Reversed-phase chromatographyMeOH/H₂O, Ethyl acetateSesquiterpene LactonesData on recovered mass mdpi.comnih.gov
Porcine Liver, Meat, Fish TissueLLE, SPE (C18)Acetonitrile, Water, TriethylamineMacrocyclic LactonesValidated at MRL levels ugent.be
Rat Plasma, Urine, FecesSPEDetails not fully specified in abstractDehydrocostus LactoneUsed for purification/concentration mdpi.com
Bovine, Porcine, Poultry Muscle TissueQuEChERS, dSPE (C18, PSA, MgSO₄)Ethyl acetate, Magnesium sulfate, Sodium acetateResorcylic Acid Lactones83% - 115% nih.gov
Urine and Tissue (General)SPE (C18, Strata Amino)Acetonitrile/Formic acidResorcylic Acid Lactones72.2% - 119.7% usamv.ro
Biotransformation MediumLLE, HydrodistillationDiethyl ether, Hexane, Heptane, Chloroform, DichloromethaneGamma-DecalactoneLLE higher efficiency mdpi.com
Human and Dog PlasmaLLEMethyl tert-butyl etherNK-104 and its lactone~92% (lactone), ~100% (total) nih.gov
Mouse Liver TissueTwo-step pH-dependent LLESodium phosphate, Organic solvent10-Hydroxycamptothecin95.90% - 114.94% tandfonline.com
Solid SubstrateLiquid-solid extractionAcetonitrile, Ethyl acetateEndosulfan LactoneAcetonitrile more efficient mdpi.com

The selection of the most appropriate sample preparation and extraction protocol for lactones in biological matrices is paramount for achieving accurate and reliable analytical results. The specific properties of the target lactone, the nature of the biological matrix, and the sensitivity requirements of the analytical method must all be carefully considered during method development and optimization.

Biotechnological Applications and Research Directions for Lactones

Genetically Engineered Microorganisms for Enhanced Lactone Production

The production of lactones in microorganisms can occur through two main pathways: de novo biosynthesis from simple carbon sources like sugars, or biotransformation of precursor molecules such as fatty acids. mdpi.com While many microorganisms can perform biotransformation, de novo synthesis is a rarer trait. researchgate.net Genetic engineering plays a crucial role in enhancing the natural capabilities of microorganisms to produce lactones at industrially viable scales.

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. nih.gov In the context of lactone production, this can involve several strategies:

Enhancing Precursor Supply: A key strategy is to increase the intracellular pool of precursors for lactone synthesis. For example, in the oleaginous yeast Yarrowia lipolytica, which is known for its ability to accumulate high levels of lipids, metabolic pathways can be engineered to channel more carbon towards the production of fatty acids that serve as lactone precursors. nih.govnih.gov

Pathway Optimization: This involves the overexpression of key enzymes in the biosynthetic pathway and the deletion of genes responsible for competing pathways that divert precursors away from lactone formation. nih.govmdpi.com For instance, in Y. lipolytica, the β-oxidation pathway, which is crucial for shortening fatty acid chains to the correct length for lactonization, has been a primary target for genetic engineering to increase the production of specific lactones like γ-decalactone. nih.govresearchgate.net

Heterologous Gene Expression: Introducing genes from other organisms can create novel biosynthetic pathways. For example, the 2-pyrone synthase gene from Gerbera hybrida has been expressed in Y. lipolytica to enable the production of triacetic acid lactone (TAL), a versatile platform chemical. nih.govnih.govdtu.dk

Table 1: Examples of Metabolic Engineering for Enhanced Lactone Production

Microorganism Target Lactone Engineering Strategy Key Findings
Yarrowia lipolytica γ-dodecalactone Engineered to hydroxylate fatty acids and shorten chains via β-oxidation. Achieved a 4-fold increase in titer, reaching 282 mg/L in a fed-batch bioreactor. dtu.dknih.gov
Yarrowia lipolytica Triacetic acid lactone (TAL) Expression of 2-pyrone synthase gene from Gerbera hybrida; induction of lipid biosynthesis. Produced TAL titers of 2.6 g/L in nitrogen-limited medium. nih.govnih.govdtu.dk
Yarrowia lipolytica γ-decalactone Genetic engineering of the β-oxidation pathway. Increased production of γ-decalactone and reduced accumulation of by-product lactones. researchgate.net

Alongside genetic modifications, optimizing the fermentation conditions is critical for maximizing lactone yield. Key parameters that are often fine-tuned include:

Substrate Selection: The choice of carbon source can significantly impact lactone production. While sugars are used for de novo synthesis, biotransformation processes often rely on fatty acids or their derivatives. For example, castor oil, which is rich in ricinoleic acid, is a common substrate for the production of γ-decalactone by Y. lipolytica. mdpi.com

Environmental Conditions: Factors such as temperature, pH, and aeration must be carefully controlled. The biochemical pathways for lactone synthesis can be highly sensitive to oxygen levels, making aeration a critical parameter in bioreactor design and operation. researchgate.net

Enzyme Engineering for Novel Biotransformations and Lactone Synthesis

Enzyme engineering focuses on modifying the structure of enzymes to improve their catalytic activity, stability, and specificity, or even to create entirely new enzymatic functions. This field has opened up new avenues for the synthesis of novel lactones and for improving the efficiency of existing biocatalytic processes. nsf.gov

One notable example is the engineering of Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the insertion of an oxygen atom into a ketone to form an ester or a lactone. nih.govmdpi.comfuerstlab.com BVMO-catalyzed reactions are often highly regioselective and enantioselective, making them valuable tools for the synthesis of chiral lactones. nih.gov Protein engineering has been used to enhance the thermostability and broaden the substrate scope of BVMOs, making them more robust for industrial applications. mdpi.comuniba.it

Another class of enzymes that has been the subject of engineering for lactone synthesis is the Old Yellow Enzyme (OYE) family. acs.orgnih.govuni-marburg.de These flavin-dependent ene-reductases are known for their ability to catalyze the asymmetric reduction of activated alkenes. researchgate.net Recently, an engineered OYE was reported to reversibly catalyze the formation of C=C bonds, enabling the conversion of lactones into their α,β-unsaturated counterparts, which are valuable natural products. rsc.org

Development of Biocatalytic Cascades for Complex Lactone Architectures

Biocatalytic cascades, also known as multi-enzyme systems, involve the use of multiple enzymes in a single pot to carry out a series of sequential reactions. mdpi.com This approach mimics the efficiency of metabolic pathways in living cells and offers several advantages over traditional multi-step chemical synthesis, including reduced waste, milder reaction conditions, and the elimination of the need to isolate and purify intermediates. mdpi.com

Biocatalytic cascades have proven to be a powerful tool for the synthesis of complex lactones. A common strategy involves combining an alcohol dehydrogenase (ADH) with a Baeyer-Villiger monooxygenase (BVMO). The ADH first oxidizes a cyclic alcohol to the corresponding ketone, which is then converted to a lactone by the BVMO. mdpi.com More complex cascades have also been developed, such as a three-step process to produce lactones from cycloalkanes, involving a cytochrome P450 monooxygenase, an ADH, and a BVMO. mdpi.com

Applications in Green Chemistry and Sustainable Production Research

The principles of green chemistry focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.govrsc.org The biotechnological production of lactones aligns well with these principles in several ways:

Use of Renewable Feedstocks: Microbial fermentation can utilize renewable resources such as sugars and plant-derived oils as starting materials, reducing the reliance on petroleum-based feedstocks. mdpi.com

Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at ambient temperature and pressure, which is more energy-efficient and less hazardous than many conventional chemical processes. nih.govresearchgate.net

High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, leading to purer products and less waste generation. nih.gov

Biodegradability: Many lactone-based polymers, such as polyesters, are biodegradable, offering a more sustainable alternative to conventional plastics. Research is ongoing to develop high-performance, renewable, and enzymatically hydrolyzable polyester elastomers from lactones. nih.govresearchgate.netamanote.comcapes.gov.brosti.gov

The development of efficient and sustainable methods for lactone production is an active area of research. By harnessing the power of biotechnology, it is possible to create a new generation of bio-based products that are both economically competitive and environmentally friendly.

Q & A

Q. What methodological frameworks are recommended for synthesizing lactone derivatives with controlled regioselectivity?

To optimize regioselectivity in lactone synthesis, researchers should:

  • Analyze reaction kinetics using computational models (e.g., transition state theory) to predict thermodynamic favorability of ring sizes (e.g., 5-membered vs. 6-membered lactones) .
  • Validate predictions with experimental data, such as NMR spectroscopy to confirm product conformation .
  • Adjust solvent polarity and temperature to stabilize transition states favoring the desired lactone structure .

Q. How can researchers design stability studies for lactone-containing compounds in biological matrices?

Stability protocols should include:

  • Short-term stability tests at room temperature (e.g., 0–6 hours) and 4°C to assess degradation kinetics .
  • Long-term stability evaluations under −80°C storage with periodic sampling (e.g., days 0, 1, 7, 15, 28) .
  • Freeze-thaw cycle assessments to mimic real-world handling .
  • Define acceptance criteria as ±10% deviation from nominal values to ensure data reliability .

Advanced Research Questions

Q. How can contradictions between computational models and experimental kinetic data for lactone formation be resolved?

  • Use quasi-ergodic pathway searches to map reaction coordinates and validate linear relationships between calculated free energy barriers and experimental kinetic constants (e.g., logarithmic correlations) .
  • Apply transition state theory to reconcile discrepancies by refining activation energy calculations .
  • Cross-validate models using structurally analogous lactones (e.g., glycolide, trimethylene urethane) to confirm predictive power .

Q. What advanced spectroscopic techniques are critical for confirming lactone conformation and stereochemistry?

  • 2D NMR (gCOSY, gHMBC): Resolve vicinal and long-range correlations to map lactone ring connectivity .
  • HSQC/HMBC: Assign carbon-proton couplings to confirm stereochemical configurations (e.g., β-diketone enolization in macrolide lactones) .
  • X-ray crystallography: Provide definitive structural evidence for novel lactone derivatives .

Q. How can in vitro assays distinguish enzymatic lactonization from non-enzymatic degradation pathways?

  • Use recombinant enzymes (e.g., SDH2) in controlled assays to monitor substrate-specific lactone formation (e.g., hemiacetal-to-lactone conversion) .
  • Compare reaction rates in enzyme-free vs. enzyme-containing conditions to isolate enzymatic activity .
  • Employ docking simulations to predict enzyme-substrate interactions and validate results with kinetic data .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for correlating lactone concentrations across biological matrices (e.g., blood vs. plasma)?

  • Apply linear mixed-effects modeling to account for inter-individual variability in pharmacokinetic studies .
  • Use Bayesian analysis (e.g., MAP-Bayesian) to integrate prior data (e.g., plasma lactone AUC values) with whole-blood measurements .
  • Validate correlations with Bland-Altman plots to assess bias between matrices .

Q. How should researchers address variability in lactone quantification due to matrix effects?

  • Implement matrix-matched calibration curves (e.g., whole blood vs. plasma) to correct for interference .
  • Use internal standards (e.g., deuterated analogs) to normalize recovery rates .
  • Optimize extraction protocols (e.g., cold methanol deproteinization) to minimize lactone degradation .

Biological and Pharmacological Applications

Q. What experimental strategies are used to study lactone-mediated quorum sensing in bacterial systems?

  • Synthesize or purchase acyl-homoserine lactones (AHLs) (e.g., C8-HSL, C10-HSL) to test dose-dependent effects on bacterial phenotypes .
  • Employ gene knockout models (e.g., anoI-deletion mutants) to isolate lactone-specific signaling pathways .
  • Measure downstream outputs (e.g., protease secretion, siderophore production) to quantify quorum-sensing activity .

Q. How can lactones be integrated into drug discovery pipelines as bioactive intermediates?

  • Screen lactone libraries for β-glucuronidase inhibition using D-saccharic acid 1,4-lactone as a positive control .
  • Optimize lactone stability in physiological conditions (e.g., pH 7.4 buffers) to improve pharmacokinetic profiles .
  • Use fluorescent HPLC methods for high-throughput lactone quantification in biological samples .

Validation and Reproducibility

Q. What protocols ensure reproducibility in lactone synthesis and characterization?

  • Document reaction conditions (e.g., solvent, catalyst, temperature) in compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Provide raw spectral data (NMR, HPLC) in supplementary materials for peer validation .
  • Adhere to IUPAC nomenclature and avoid ambiguous abbreviations (e.g., "Glhy lactone" must be fully defined) .

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